

Sodium Hydride (NaH) as a Saline Hydride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sodium hydride

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Introduction to Sodium Hydride as a Saline Hydride

Sodium hydride (NaH) is a prototypical saline, or ionic, hydride, a class of compounds formed between hydrogen and highly electropositive metals, typically from Group 1 and 2 of the periodic table.[1][2] In these compounds, hydrogen exists as a negatively charged ion, the hydride ion (H^-).[2][3] This fundamental characteristic distinguishes saline hydrides from molecular hydrides like methane (CH_4) or ammonia (NH_3), where hydrogen is covalently bonded. The ionic nature of NaH, composed of Na^+ and H^- ions, dictates its physical and chemical properties, making it a powerful and versatile reagent in modern organic synthesis.[4][5]

Pure **sodium hydride** is a colorless crystalline solid, though it often appears gray due to trace amounts of metallic sodium impurities from its synthesis.[4][5] It adopts a face-centered cubic crystal structure, analogous to sodium chloride (NaCl), where each sodium ion is octahedrally surrounded by six hydride ions, and vice versa.[4][6] This stable ionic lattice contributes to its high melting point and insolubility in all organic solvents.[4][7]

The primary utility of **sodium hydride** in research and drug development stems from its role as a strong, non-nucleophilic base.[8] It is capable of deprotonating a wide array of weak Brønsted acids, including alcohols, phenols, thiols, and even carbon acids like esters and ketones.[4][9] This reactivity is central to its application in a variety of crucial carbon-carbon and carbon-

heteroatom bond-forming reactions that are foundational to the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Physicochemical and Structural Properties of Sodium Hydride

A comprehensive understanding of the physical and chemical properties of **sodium hydride** is paramount for its safe and effective use in a laboratory setting. The following table summarizes key quantitative data for NaH.

Property	Value	Reference(s)
Chemical Formula	NaH	[4]
Molar Mass	23.998 g/mol	[4]
Appearance	White to grayish crystalline solid	[4][10]
Density	1.39 g/cm ³	[4]
Melting Point	638 °C (decomposes)	[4]
Crystal Structure	Face-centered cubic (NaCl type)	[4][6]
Lattice Constant (a)	498 pm	[4]
Na-H Bond Distance	248 pm	[6]
Ionic Radius of H ⁻	146 pm	[4]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-56.3 kJ·mol ⁻¹	[4]
Solubility	Insoluble in all solvents (soluble in molten sodium)	[4]
Band Gap (predicted)	3.51 eV	[4]
Refractive Index (n _D)	1.470	[4]

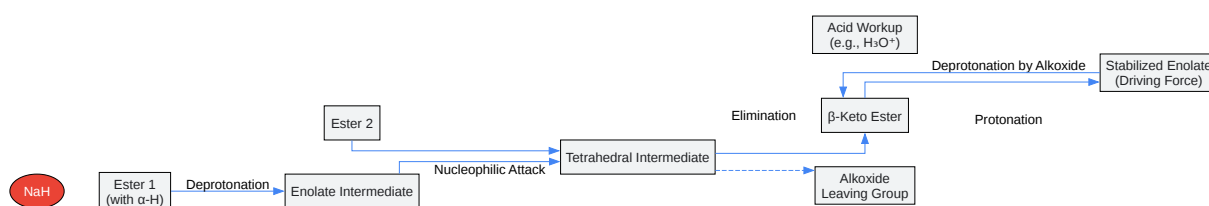
Key Applications and Reaction Mechanisms

Sodium hydride's utility in organic synthesis is extensive. It serves as a powerful base in a variety of condensation, alkylation, and rearrangement reactions. The following sections detail some of the most significant applications and their underlying mechanisms.

Condensation Reactions

Sodium hydride is a base of choice for promoting various condensation reactions that are fundamental to constructing complex molecular scaffolds.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.^[11] When performed intramolecularly with a diester, it is known as the Dieckmann condensation, which is particularly useful for forming five- and six-membered rings.^{[12][13]} **Sodium hydride** is an effective base for these reactions, often providing higher yields than alkoxides like sodium ethoxide.^[14] The driving force for these reactions is the formation of a highly stabilized enolate of the resulting β -keto ester.^[15]

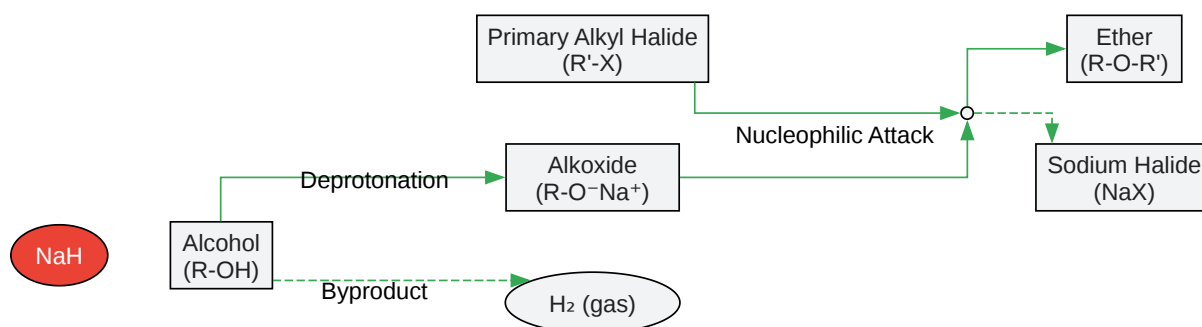


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Claisen Condensation Reaction Pathway.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide.[10][16] **Sodium hydride** is an excellent choice for generating the alkoxide from an alcohol, as the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[10]



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Williamson Ether Synthesis Workflow.

Alkylation of Malonic Esters

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[2][17] The α -hydrogens of malonic esters are particularly acidic and can be readily removed by a base like **sodium hydride** to form a resonance-stabilized enolate.[2] This enolate can then be alkylated by an alkyl halide.[2]

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides from aldehydes or ketones.[18] The reaction involves a sulfur ylide, which is typically generated in situ by the deprotonation of a sulfonium salt with a strong base like **sodium hydride**. [19][20]

Quantitative Data on Key Reactions

The following table summarizes representative yields for various reactions utilizing **sodium hydride** as a base. It is important to note that yields are highly dependent on the specific

substrates, reaction conditions, and purification methods.

Reaction	Substrates	Product	Yield (%)	Reference(s)
Dieckmann Condensation	Diester	Cyclic β -keto ester	75	[12]
Claisen Condensation	Acetophenone and Ester	2-(2-phenylethyl)chromone precursor	>60 (improved yield)	[4]
Williamson Ether Synthesis	Alcohol and Alkyl Halide	Ether	50-95 (general)	[21]
Alkylation of Indole	Indole and Benzyl Chloride	1-Benzylindole	87-93	[22]
Claisen-Schmidt Condensation	Cycloalkanones and Benzaldehydes	α,α' -bis-(substituted-benzylidene)cycloalkanones	96-98	[23]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples for conducting common reactions with **sodium hydride**. Extreme caution should be exercised when working with **sodium hydride** due to its pyrophoric and water-reactive nature. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.

Protocol 1: Claisen Condensation

This protocol describes the synthesis of a 2-(2-phenylethyl)chromone precursor.[4]

- To a slurry of **sodium hydride** (4.0 mmol) in refluxing tetrahydrofuran (THF), add a solution of acetophenone (1.0 mmol) in 10 mL of THF dropwise over 10 minutes.
- Allow the solution to reflux for an additional hour.
- Cool the reaction mixture to room temperature.

- Add the ester (1.5 mmol) dropwise over 15 minutes.
- Stir the resulting solution for 24 hours at room temperature.
- Quench the reaction by pouring the mixture into 50 mL of saturated ammonium chloride (NH_4Cl) solution.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude product can often be used in the next step without further purification.

Protocol 2: Dieckmann Condensation

This protocol details the intramolecular cyclization of a diester to form a cyclic β -keto ester.[\[12\]](#)

- To a solution of the diester (22 mmol, 1.0 eq) in dry toluene (22 mL) under an argon atmosphere, add **sodium hydride** (60% dispersion in mineral oil, 10.0 eq).
- Carefully add dry methanol (27 mL) to the mixture (Note: vigorous hydrogen gas evolution will occur).
- Stir the resulting mixture at room temperature for 30 minutes.
- Heat the reaction mixture to reflux and maintain for 20 hours.
- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the mixture with dichloromethane (DCM).
- Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate (Na_2SO_4).
- Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product.

Protocol 3: Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.^[24]

- To a 25 mL round-bottom flask, add 15 mL of dimethylformamide (DMF) and a stir bar.
- With stirring, add 0.42 g (9.3 mmol) of **sodium hydride**.
- Add 4 mL of a 1 M solution of the alcohol in DMF dropwise.
- Add the alkyl halide (e.g., 6 mL of 1,10-dibromodecane) via syringe.
- Stir the reaction mixture until the reaction is complete (monitoring by TLC).
- Quench the reaction with 25 mL of methanol.
- Remove the solvent using a rotary evaporator.
- Dissolve the residue in 25 mL of dichloromethane (CH_2Cl_2) and wash sequentially with water, 3 M sodium hydroxide (NaOH), and again with water.
- Dry the organic layer with anhydrous magnesium sulfate (MgSO_4), filter, and concentrate to obtain the crude product.

Protocol 4: Alkylation of Malonic Ester

This general procedure describes the alkylation of a malonate.^[5]

- Charge a round-bottom flask equipped with a stir bar with a 60% dispersion of **sodium hydride** (1.0 equiv) and purge with argon.
- Add dimethylformamide (DMF) and cool the flask to 0 °C in an ice/water bath.
- Add the malonate (1.1 equiv) dropwise via syringe and stir the mixture for 15 minutes.
- Add the alkyl halide (1.0 equiv) dropwise via syringe.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.

- Pour the resulting mixture into a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the aqueous solution with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4) and evaporate the solvent.
- Purify the product by flash chromatography.

Safety and Handling

Sodium hydride is a highly reactive and hazardous material that requires strict safety protocols.

- **Reactivity with Water:** NaH reacts violently with water, including moisture in the air, to produce hydrogen gas, which is highly flammable and can ignite spontaneously.^{[4][8]} This reaction is highly exothermic.
- **Pyrophoricity:** Dry **sodium hydride** powder can ignite spontaneously in air.^[8] It is commercially available as a 60% dispersion in mineral oil, which significantly improves its safety for handling in air.^{[24][25]}
- **Handling:** All operations involving **sodium hydride** should be conducted in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).^{[14][17]} Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, must be worn at all times.^[17]
- **Storage:** **Sodium hydride** should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from water and moisture.^[14]
- **Disposal:** Spills should be covered with a dry, inert material such as sand, dry lime, or soda ash and placed in a covered container for disposal.^[14] DO NOT USE WATER to clean up spills.^[14] Small residual amounts of NaH can be quenched by the slow, careful addition of a less reactive alcohol like isopropanol, followed by methanol, and then water, all while cooling the reaction vessel in an ice bath.

Conclusion

Sodium hydride's character as a saline hydride, with its distinct ionic nature and the potent basicity of the hydride ion, establishes it as a cornerstone reagent in organic synthesis. Its efficacy in a broad range of deprotonation and subsequent bond-forming reactions, such as the Claisen, Dieckmann, and Williamson syntheses, makes it an invaluable tool for researchers and professionals in drug development and chemical sciences. A thorough understanding of its properties, reaction mechanisms, and stringent adherence to safety protocols are essential for harnessing its synthetic power responsibly and effectively.

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References

- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium hydride [webbook.nist.gov]
- 4. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sodium hydride - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 12. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Claisen Condensation [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. grokipedia.com [grokipedia.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. adichemistry.com [adichemistry.com]
- 20. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α' -bis-(Substituted-benzylidene)cycloalkanones and α,α' -bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarship.richmond.edu [scholarship.richmond.edu]
- 25. alfa-chemistry.com [alfa-chemistry.com]
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